Cas no 15130-76-4 (2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl-)

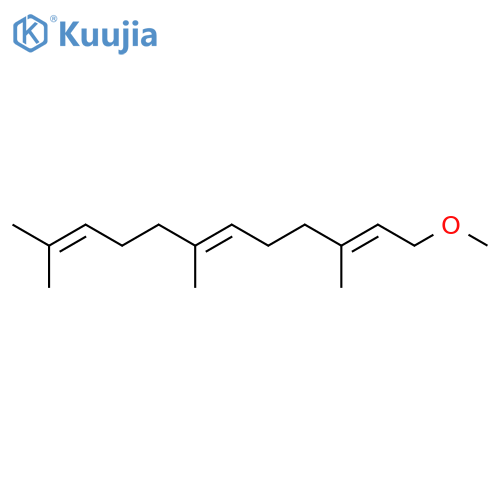

15130-76-4 structure

商品名:2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl-

2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl- 化学的及び物理的性質

名前と識別子

-

- 2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl-

- (2E,6E)-1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene

- Farnesyl methyl ether

- 1-Methoxy-3,7,11-trimethyl-2,6,10-dodecatriene

- 1-Methoxy-3,7,11-trimethyldodeca-2,6,10-trien

- 1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene

- 1-methoxy-3,7,11-trimethyl-dodeca-2,6,10-triene

- farnesyl methyl ether, mixture of stereo isomers

- FARNESYL-METHYLETHER, STEREOISOMEREN-

- O-methyl-farnesol

- 15130-76-4

- DTXSID501035312

- Farnesol (E), methyl ether

- SCHEMBL10127135

- NSC-127926

- 2,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-

- J-008800

- NSC127926

- 2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-

- (2E,6E)-1-methoxy-3,7,11-trimethyl-dodeca-2,6,10-triene

- FARNESYLMETHYLETHER

- 540-06-7

- HZDZRGKULMGCJE-NCZFFCEISA-N

-

- MDL: MFCD00042862

- インチ: InChI=1S/C16H28O/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-17-5/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+

- InChIKey: HZDZRGKULMGCJE-NCZFFCEISA-N

- ほほえんだ: COC/C=C(/CC/C=C(/CC/C=C(/C)\C)\C)\C

計算された属性

- せいみつぶんしりょう: 236.21414

- どういたいしつりょう: 236.214015512g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 8

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 5.3

じっけんとくせい

- PSA: 9.23

- LogP: 5.05200

2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl- セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: 23-24/25

- 福カードFコード:10-23

2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-228110-25 mg |

Farnesyl methyl ether, |

15130-76-4 | 25mg |

¥2,256.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-228110-25mg |

Farnesyl methyl ether, |

15130-76-4 | 25mg |

¥2256.00 | 2023-09-05 |

2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl- 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

15130-76-4 (2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl-) 関連製品

- 40267-72-9(Ethyl Geranylether)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量